molecular formula C16H18N4O2 B2530525 N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide CAS No. 2034587-40-9

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide

Cat. No.: B2530525
CAS No.: 2034587-40-9
M. Wt: 298.346
InChI Key: ROJCNTLNPDHGHR-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide is a complex organic compound featuring a benzamide core linked to a tetrahydropyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the tetrahydropyrazolo[1,5-a]pyridine ring system through a cycloaddition reaction involving diazo compounds and electron-deficient alkynes . This intermediate can then be coupled with a benzamide derivative through amide bond formation, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Properties

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(11-17-16(22)12-4-2-1-3-5-12)19-13-7-9-20-14(10-13)6-8-18-20/h1-6,8,13H,7,9-11H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCNTLNPDHGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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